Chloromethyl Chlorosulfate: A Comprehensive Technical Guide
Chloromethyl Chlorosulfate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chloromethyl chlorosulfate (B8482658) (CMCS) is a highly reactive and versatile chemical reagent with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility as a potent chloromethylating agent, without the production of the carcinogen bis(chloromethyl) ether, makes it a valuable tool for the synthesis of complex molecules, including prodrugs.[1][2][3] This technical guide provides an in-depth overview of the synthesis, properties, and reactivity of chloromethyl chlorosulfate, supplemented with detailed experimental protocols and safety information.
Physicochemical Properties
Chloromethyl chlorosulfate is a colorless to light yellow liquid that is soluble in organic solvents such as chloroform (B151607) and ethyl acetate.[4][5][6] It is sensitive to moisture and heat, requiring storage at 2-8°C.[5][7]
| Property | Value | Reference |
| Molecular Formula | CH₂Cl₂O₃S | [5][8] |
| Molecular Weight | 165.00 g/mol | [2][5][8] |
| CAS Number | 49715-04-0 | [5][8] |
| Density | 1.631 g/mL at 25°C | [5] |
| Boiling Point | 45-50 °C at 10 mmHg | [5][6] |
| Refractive Index | n20/D 1.448 | [5][6] |
| Appearance | Clear colorless to yellow liquid | [4][5][6] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [4][6] |
Synthesis of Chloromethyl Chlorosulfate
Several methods for the synthesis of chloromethyl chlorosulfate have been reported, each with distinct advantages and challenges. The primary routes involve the reaction of sulfur trioxide with dichloromethane (B109758), the reaction of chloroiodomethane (B1360106) with chlorosulfonic acid, and the reaction of paraformaldehyde with chlorosulfonic acid.
Synthesis via Sulfur Trioxide and Dichloromethane
The reaction of liquid sulfur trioxide (γ-SO₃) with dichloromethane (CH₂Cl₂) leads to the insertion of SO₃ into the C-Cl bond, forming chloromethyl chlorosulfate.[1][6][9][10][11] This process is typically slow but can be accelerated by the addition of a catalytic amount of trimethyl borate.[1][6][9][10][11] The reaction produces a mixture of chloromethyl chlorosulfate and methylene (B1212753) bis(chlorosulfate) (MBCS).[1][6][9][10][11]
Experimental Protocol: Synthesis of Chloromethyl Chlorosulfate from Sulfur Trioxide and Dichloromethane
Materials:
-
Liquid sulfur trioxide (γ-SO₃)
-
Dichloromethane (CH₂Cl₂)
-
Trimethyl borate
-
Anhydrous sodium sulfate
-
Sodium bicarbonate solution
Procedure:
-
In a reaction vessel maintained at 20-30°C, slowly add fuming sulfuric acid (containing SO₃) to dichloromethane containing a catalytic amount of boron tribromide (as a source of trimethyl borate).[12]
-
Maintain the reaction temperature between 20-30°C for 4 hours.[12]
-
After the reaction is complete, slowly add an aqueous sodium bicarbonate solution to neutralize the reaction mixture until the pH reaches 7-8.[12]
-
Allow the mixture to stand and separate into two layers.
-
Collect the upper organic layer and dry it over anhydrous sodium sulfate.[12]
-
The product, chloromethyl chlorosulfate, can be isolated by distillation. Typical yields are in the range of 30-35%.[1][9][10][11]
Caption: Synthesis of CMCS from SO₃ and CH₂Cl₂.
Synthesis via Chloroiodomethane and Chlorosulfonic Acid
A more recent and efficient method involves the reaction of chloroiodomethane with chlorosulfonic acid.[9][13][14] This process utilizes a chlorosulfonic acid-mediated iodide oxidation to drive the reaction to completion, achieving high yields and purity.[9][11][13][14] The iodine byproduct is subsequently oxidized and removed as iodate (B108269) to prevent decomposition of the product.[9][11][13][14] This method can produce chloromethyl chlorosulfate in up to 92% solution yield and with a purity of over 99 GC area %.[9][11][13][14]
Experimental Protocol: Synthesis of Chloromethyl Chlorosulfate from Chloroiodomethane and Chlorosulfonic Acid
Materials:
-
Chloroiodomethane
-
Chlorosulfonic acid
-
Thionyl chloride
-
Dichloromethane (DCM)
-
Aqueous bleach (10 wt%)
Procedure:
-
In a reaction vessel, treat chloroiodomethane with 1.65 equivalents of chlorosulfonic acid and 0.8 equivalents of thionyl chloride in dichloromethane (9 mL/g).[14]
-
Maintain the reaction temperature at 35°C for 5-7 hours.[14]
-
Upon completion, quench the reaction with aqueous bleach (10 wt%, 2.6 equivalents).[14]
-
Perform a phase separation and collect the organic layer containing the chloromethyl chlorosulfate solution in DCM.
-
The resulting solution typically has a yield of 90-95%.[14] Neat chloromethyl chlorosulfate with high purity (>99%) can be obtained by concentrating the DCM solution.[14]
Caption: Synthesis of CMCS from Chloroiodomethane.
Reactivity and Applications
Chloromethyl chlorosulfate is a highly reactive electrophile, readily undergoing nucleophilic substitution reactions.[10][15] It is an excellent reagent for the chloromethylation of various substrates, including carboxylic acids, protected amino acids, and dialkyl phosphates.[1][3][14] This reactivity is central to its use in the synthesis of prodrugs, where the chloromethyl group can be used to introduce a promoiety that improves the pharmacokinetic properties of a drug.[14]
The reactivity of CMCS has been compared to other similar reagents, with the observed order of reactivity being: methyl chlorosulfate (MCS) > methylene bis(chlorosulfate) (MBCS) > chloromethyl chlorosulfate (CMCS) >> dichloromethane (CH₂Cl₂).[1][9][10][11]
With anionic nucleophiles such as halides and acetates, CMCS undergoes rapid displacement of the chlorosulfate moiety.[1][10][15] However, with nucleophiles like sodium phenoxide in tetrahydrofuran, evidence suggests that the nucleophilic attack occurs at the sulfur-bound chloride.[1][9][10]
Caption: General reactivity and applications of CMCS.
Safety and Handling
Chloromethyl chlorosulfate is a hazardous substance and must be handled with extreme care in a well-ventilated area.[7][16]
Hazard Statements:
Precautionary Measures:
-
Do not handle until all safety precautions have been read and understood.[7][18]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[7][17][18]
-
Use only outdoors or in a well-ventilated area.[7]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[7][16][18]
-
In case of inadequate ventilation, wear respiratory protection.[18]
First Aid:
-
If swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[7][18]
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[7]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[7]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[7][16]
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.[7][16][17][18]
References
- 1. Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scbt.com [scbt.com]
- 3. Chloromethyl Chlorosulfate [oakwoodchemical.com]
- 4. Chloromethyl chlorosulfate | 49715-04-0 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Chloromethyl chlorosulfate | CH2Cl2O3S | CID 2733556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Chloromethyl chlorosulfate synthesis - chemicalbook [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chloromethyl chlorosulfate | 49715-04-0 | Benchchem [benchchem.com]
- 16. dcfinechemicals.com [dcfinechemicals.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. Page loading... [wap.guidechem.com]
